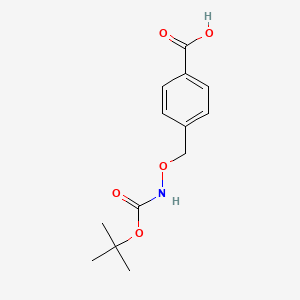

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid

Beschreibung

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is an organic compound with the molecular formula C13H17NO4. It is a derivative of benzoic acid, where the carboxyl group is substituted with a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.

Eigenschaften

IUPAC Name |

4-[[(2-methylpropan-2-yl)oxycarbonylamino]oxymethyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-18-8-9-4-6-10(7-5-9)11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAUOIMHPBNHXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCC1=CC=C(C=C1)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Aminomethylbenzoic Acid Precursors

Oximation and Catalytic Reduction

The foundational step involves converting 4-carboxybenzaldehyde or its alkyl esters (e.g., methyl 4-formylbenzoate) into oxime intermediates, followed by catalytic hydrogenation.

Example Protocol (Patent WO2011087211A2):

- Step 1 : React methyl 4-formylbenzoate (MFB) with hydroxylamine hydrochloride in methanol/water (1:1) at 25–35°C for 2 hours to form methyl 4-hydroxyiminomethylbenzoate (MHB).

- Step 2 : Catalytic hydrogenation of MHB using 5% Pd/C in aqueous NaOH (pH 10–12) under 10 bar H₂ at 25°C for 3 hours.

- Yield : 93.5% after neutralization and crystallization.

Critical Parameters :

Alternative Catalytic Systems

Patent CN102791677B demonstrates the use of Raney nickel under alkaline conditions, achieving comparable yields (90–95%) but requiring higher temperatures (45–50°C).

Comparative Data:

| Catalyst | H₂ Pressure | Temperature | Stirring Speed | Yield |

|---|---|---|---|---|

| 5% Pd/C | 10 bar | 25°C | 1,500 rpm | 93.5% |

| Raney Ni | 15 bar | 45°C | 1,200 rpm | 91.2% |

Pd/C systems are favored for milder conditions and reduced metal leaching.

Introduction of the Boc Protecting Group

The Boc group is introduced via reaction of 4-aminomethylbenzoic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Standard Protection Protocol (EvitaChem):

Industrial-Scale Optimization

EvitaChem highlights continuous flow reactors for Boc protection, enhancing reaction control and throughput:

- Residence Time : 30 minutes at 50°C.

- Throughput : 500 kg/day with ≥99% purity.

Integrated Synthesis Workflow

Combining the above steps, a representative large-scale synthesis is outlined below:

Stepwise Procedure

- Oximation :

- MFB (1.0 kg) + NH₂OH·HCl (0.55 kg) → MHB (1.05 kg, 98% purity).

- Hydrogenation :

- MHB (1.0 kg) + 5% Pd/C (0.1 kg) → 4-aminomethylbenzoic acid (0.75 kg, 93.5% yield).

- Boc Protection :

- 4-aminomethylbenzoic acid (0.75 kg) + Boc₂O (1.2 eq) → Target compound (1.02 kg, 88% yield).

Methodological Advancements and Challenges

Catalytic Efficiency

Industrial Applications and Scalability

Continuous Flow Synthesis

EvitaChem reports a pilot-scale flow system reducing reaction time by 40% compared to batch methods:

- Throughput : 2.5 kg/h.

- Purity : 99.2% with in-line pH monitoring.

Cost Analysis

| Step | Cost per kg ($) |

|---|---|

| Oximation | 120 |

| Hydrogenation | 340 |

| Boc Protection | 280 |

| Total | 740 |

Analyse Chemischer Reaktionen

Types of Reactions

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The Boc-protected amino group can be substituted under specific conditions.

Deprotection Reactions: The Boc group can be removed using acids like trifluoroacetic acid (TFA) to yield the free amine.

Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Common Reagents and Conditions

Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in solvents like dimethylformamide (DMF).

Major Products

Substitution: Various substituted benzoic acid derivatives.

Deprotection: 4-aminomethyl benzoic acid.

Coupling: Peptide chains or other complex molecules.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound features a tert-butoxycarbonyl (Boc) group attached to an amino group, which is further linked to a benzoic acid moiety. The molecular formula is , with a molecular weight of approximately 267.28 g/mol. The presence of the Boc group enhances the compound's stability during chemical reactions, making it a valuable intermediate in synthetic pathways.

Synthetic Applications

1. Organic Synthesis:

- Building Block for Peptides: The compound serves as an essential building block in the synthesis of peptides and other complex molecules. Its Boc group allows for selective protection of the amino function during multi-step synthesis processes, facilitating the formation of peptide bonds without interference from other functional groups.

- Formation of Biologically Active Molecules: It is utilized in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. The ability to modify the amino group post-synthesis enables the development of diverse chemical entities with potential therapeutic applications.

2. Reaction Types:

- Oxidation and Reduction: The compound can undergo oxidation to yield corresponding benzoic acid derivatives or reduction to produce alcohols or amines. These reactions are crucial for modifying the compound's functional groups to enhance biological activity or tailor properties for specific applications.

- Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions, expanding its utility in synthetic chemistry.

Biological Applications

1. Medicinal Chemistry:

- Drug Development: Research indicates that derivatives of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid exhibit significant potential as drug candidates. They have been studied for their ability to inhibit specific enzymes involved in metabolic pathways and cancer progression, making them promising candidates for cancer therapeutics .

- Mechanism of Action: The compound can modulate enzyme activity or receptor interactions due to its structural properties. For instance, it may act as an enzyme inhibitor or receptor antagonist, influencing critical cellular functions.

2. Antimicrobial Activity:

- Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against Gram-positive bacteria. This activity could be attributed to its ability to inhibit bacterial enzyme functions, presenting opportunities for developing new antibiotics.

Table 1: Summary of Biological Activities

Case Study Insights:

- In vitro studies have demonstrated that derivatives similar to 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid can induce significant cytotoxic effects on various cancer cell lines. These findings highlight the compound's potential in anticancer drug development.

- High-throughput screening has identified several Boc derivatives as potential inhibitors of mitotic proteins, leading to increased multipolarity in cancer cells—an indicator of disrupted cell division processes.

Wirkmechanismus

The mechanism of action of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various chemical reactions, preventing unwanted side reactions. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amino group .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(((tert-Butoxycarbonyl)amino)methyl)benzoic acid

- 4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)benzoic acid

- 4-(((tert-Butoxycarbonyl)amino)methyl)cyclohexanecarboxylic acid

Uniqueness

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid is unique due to its specific structure, which provides stability and reactivity in organic synthesis. The presence of the Boc-protected amino group allows for selective reactions, making it a valuable intermediate in the synthesis of complex molecules .

Biologische Aktivität

4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid, also known by its chemical identifier as CAS No. 2344678-01-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid typically involves several key steps:

- Protection of Amino Group : The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

- Formation of the Oxy Group : An oxy group is introduced via an appropriate nucleophilic substitution reaction.

- Carboxylic Acid Formation : The benzoic acid moiety is added, completing the synthesis.

This multi-step process allows for the creation of a compound that possesses both hydrophilic and lipophilic characteristics, enhancing its potential bioactivity.

Antimicrobial Activity

Recent studies have demonstrated that 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid exhibits notable antimicrobial properties. In qualitative screening, it showed growth inhibition against various Gram-positive bacteria, including:

- Enterococcus faecium : Growth inhibition zone of 15 mm.

- Staphylococcus aureus : Growth inhibition zone of 8 mm.

- Bacillus subtilis : Growth inhibition zone of 9 mm.

The minimum biofilm eradication concentration (MBEC) for these strains was determined to be 125 µg/mL, indicating moderate antibiofilm activity against these pathogens .

The mechanism by which this compound exerts its antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. The presence of the carboxylic acid group may facilitate interactions with bacterial enzymes or receptors, enhancing its efficacy.

Case Studies

- Antimicrobial Efficacy : A study evaluating the compound's activity against various pathogens revealed that it possesses a moderate inhibitory effect on both planktonic and biofilm forms of bacteria. These findings suggest potential applications in treating infections caused by resistant strains .

- Toxicity Assessment : In a toxicity study involving Daphnia magna, the compound exhibited moderate toxicity levels compared to other tested compounds, indicating a favorable safety profile for further development in therapeutic contexts .

Comparative Analysis

To understand the uniqueness of 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid compared to similar compounds, a comparative analysis was performed:

| Compound Name | Antimicrobial Activity | MBEC (µg/mL) | Toxicity Level |

|---|---|---|---|

| Compound A | High | 50 | Low |

| Compound B | Moderate | 125 | Moderate |

| 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid | Moderate | 125 | Moderate |

This table illustrates that while the compound demonstrates moderate activity and toxicity, it is competitive with other known antimicrobial agents.

Q & A

Q. What is the role of the tert-butoxycarbonyl (Boc) group in this compound, and how is it introduced/removed during synthesis?

The Boc group serves as a protective moiety for the aminooxy functionality, preventing undesired side reactions during synthesis. It is typically introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like DMAP or triethylamine . Deprotection is achieved under acidic conditions, such as trifluoroacetic acid (TFA) in dichloromethane (20–50% v/v) or HCl in dioxane (4 M), which cleave the Boc group while preserving the benzoic acid core .

Q. What are common synthetic routes to prepare 4-((((tert-Butoxycarbonyl)amino)oxy)methyl)benzoic acid?

A standard approach involves:

- Step 1: Protection of 4-(aminomethyl)benzoic acid with Boc anhydride.

- Step 2: Functionalization of the methylene group via oxyamination or coupling reactions.

- Step 3: Hydrolysis of esters (if present) to yield the free benzoic acid . Key reagents include Boc anhydride, DCC/DMAP for coupling, and aqueous NaOH for hydrolysis .

Q. How are impurities characterized during synthesis, and what analytical methods are recommended?

Common impurities include incomplete Boc-protection intermediates or deprotected byproducts. Analytical methods include:

| Technique | Parameters | Reference |

|---|---|---|

| HPLC | C18 column, 0.1% TFA in H2O/MeCN gradient | |

| NMR | 1H (400 MHz), 13C (100 MHz) in DMSO-d6 | |

| Mass Spec | ESI-MS, m/z calculated for C13H17NO6 |

Advanced Research Questions

Q. How can low yields in amide coupling reactions involving this compound be optimized?

Low yields often stem from steric hindrance or poor solubility. Strategies include:

Q. How does the Boc group’s stability vary under different reaction conditions, and how can contradictory data be resolved?

Stability studies show:

- Acid Sensitivity: Rapid cleavage in >50% TFA but stability in dilute HCl (1 M) .

- Thermal Stability: Degrades above 80°C in polar aprotic solvents like DMF . Contradictions arise from solvent effects; for example, TFA in DCM is milder than TFA in MeOH. Resolution requires kinetic monitoring via TLC or in-situ IR .

Q. What strategies are effective for synthesizing stereochemically pure derivatives of this compound?

Chiral derivatives require:

- Chiral Auxiliaries: Use of (R)- or (S)-Boc-protected amino acids in coupling .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) for enantioselective hydrolysis .

- Asymmetric Catalysis: Pd-catalyzed cross-coupling with chiral ligands .

Methodological Considerations

Q. How should researchers design experiments to assess the compound’s reactivity in nucleophilic environments?

- Experimental Design:

React with model nucleophiles (e.g., amines, thiols) in varying pH (4–9).

Monitor reaction progress via HPLC at 0, 1, 3, 6, and 24 hours.

Quantify intermediates using LC-MS .

- Key Parameters: pH, temperature, and nucleophile concentration.

Q. What are the best practices for handling and storing this compound to prevent degradation?

- Storage: -20°C under inert gas (N2/Ar) to avoid hydrolysis .

- Handling: Use anhydrous solvents (e.g., dry DMF) and acid-free environments during synthesis .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.